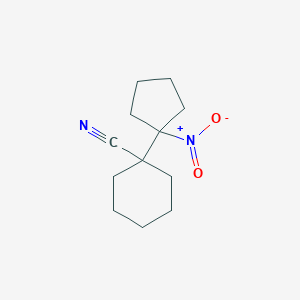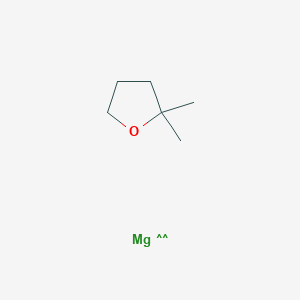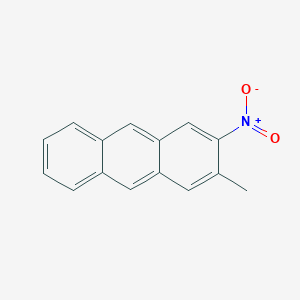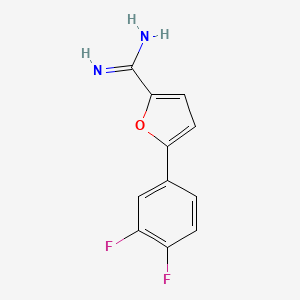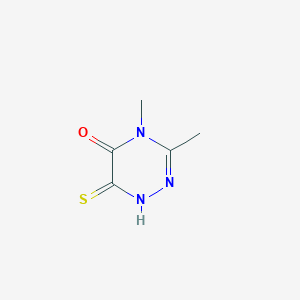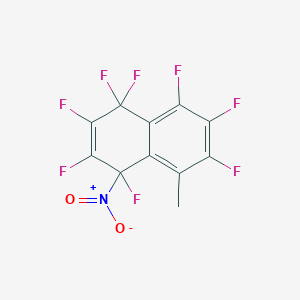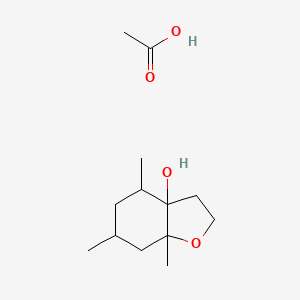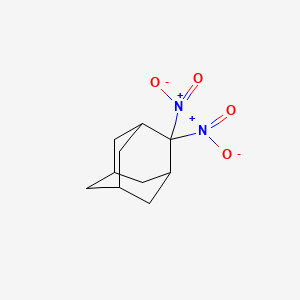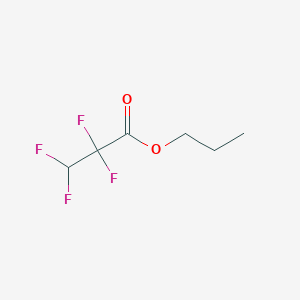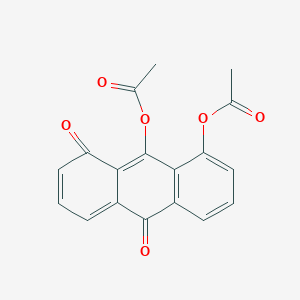![molecular formula C20H25O2P B14397552 {1-[2-Methyl-3-(propan-2-yl)oxiran-2-yl]ethyl}(oxo)diphenyl-lambda~5~-phosphane CAS No. 89358-67-8](/img/structure/B14397552.png)
{1-[2-Methyl-3-(propan-2-yl)oxiran-2-yl]ethyl}(oxo)diphenyl-lambda~5~-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{1-[2-Methyl-3-(propan-2-yl)oxiran-2-yl]ethyl}(oxo)diphenyl-lambda~5~-phosphane is a complex organophosphorus compound It features an oxirane ring, a diphenylphosphane group, and a methyl-substituted propyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {1-[2-Methyl-3-(propan-2-yl)oxiran-2-yl]ethyl}(oxo)diphenyl-lambda~5~-phosphane typically involves the following steps:
Formation of the oxirane ring: This can be achieved through the epoxidation of an alkene using a peracid such as m-chloroperoxybenzoic acid (mCPBA).
Introduction of the diphenylphosphane group: This step involves the reaction of a suitable phosphine precursor with the oxirane intermediate under controlled conditions.
Final assembly: The final compound is obtained by coupling the intermediate products under specific reaction conditions, often involving catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
{1-[2-Methyl-3-(propan-2-yl)oxiran-2-yl]ethyl}(oxo)diphenyl-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxirane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Diols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
{1-[2-Methyl-3-(propan-2-yl)oxiran-2-yl]ethyl}(oxo)diphenyl-lambda~5~-phosphane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of {1-[2-Methyl-3-(propan-2-yl)oxiran-2-yl]ethyl}(oxo)diphenyl-lambda~5~-phosphane involves its interaction with molecular targets through its reactive functional groups. The oxirane ring can undergo ring-opening reactions, while the diphenylphosphane group can participate in coordination chemistry. These interactions can modulate various biochemical pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A widely used organophosphorus compound with similar applications in catalysis and organic synthesis.
Diphenylphosphine oxide: Shares structural similarities and is used in similar chemical reactions.
Phosphine derivatives: Various phosphine derivatives with different substituents exhibit similar reactivity and applications.
Uniqueness
{1-[2-Methyl-3-(propan-2-yl)oxiran-2-yl]ethyl}(oxo)diphenyl-lambda~5~-phosphane is unique due to the presence of the oxirane ring and the specific arrangement of its functional groups
Propriétés
Numéro CAS |
89358-67-8 |
|---|---|
Formule moléculaire |
C20H25O2P |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
2-(1-diphenylphosphorylethyl)-2-methyl-3-propan-2-yloxirane |
InChI |
InChI=1S/C20H25O2P/c1-15(2)19-20(4,22-19)16(3)23(21,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-16,19H,1-4H3 |
Clé InChI |
WVHMXTHZJLGVTN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1C(O1)(C)C(C)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,8-Bis[2-(diethylamino)ethoxy]anthracene-9,10-dione](/img/structure/B14397471.png)
